molecular formula C11H15Cl2N3 B2682747 1-(1-Methyl-1H-imidazol-2-yl)-1-phenylmethanamine dihydrochloride CAS No. 1909336-00-0

1-(1-Methyl-1H-imidazol-2-yl)-1-phenylmethanamine dihydrochloride

Cat. No.: B2682747
CAS No.: 1909336-00-0
M. Wt: 260.16
InChI Key: BRVSUESRFGDVOL-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-imidazol-2-yl)-1-phenylmethanamine dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-1H-imidazol-2-yl)-1-phenylmethanamine dihydrochloride typically involves the reaction of 1-methylimidazole with benzyl chloride under basic conditions to form the intermediate 1-(1-methyl-1H-imidazol-2-yl)-1-phenylmethanamine. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1H-imidazol-2-yl)-1-phenylmethanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole compounds.

Scientific Research Applications

1-(1-Methyl-1H-imidazol-2-yl)-1-phenylmethanamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-imidazol-2-yl)-1-phenylmethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Aminopropyl)imidazole
  • 2-(Aminomethyl)benzimidazole dihydrochloride
  • 1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride

Uniqueness

1-(1-Methyl-1H-imidazol-2-yl)-1-phenylmethanamine dihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for targeted applications in research and industry.

Biological Activity

1-(1-Methyl-1H-imidazol-2-yl)-1-phenylmethanamine dihydrochloride, often referred to as the dihydrochloride salt of a phenylmethanamine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique imidazole and phenyl functional groups, which contribute to its interaction with various biological targets.

  • Molecular Formula : C11H14Cl2N4
  • Molecular Weight : 260.16 g/mol
  • CAS Number : 1909336-00-0
  • SMILES Notation : NCc1ccccc1-n2ccnc2

The compound exhibits activity primarily through modulation of neurotransmitter systems, particularly by acting as a positive allosteric modulator for metabotropic glutamate receptors (mGluRs). The structure-activity relationship (SAR) studies have shown that modifications to the imidazole and phenyl rings can significantly influence the binding affinity and efficacy at these receptors .

Antitumor Effects

Recent studies have highlighted the antitumor potential of this compound. In vitro experiments demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and pancreatic cancer cells. In particular, the compound showed a significant reduction in cell viability in triple-negative breast cancer cell lines (MDA-MB-231) with an IC50 value of approximately 10 μM after 72 hours of treatment .

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological properties, particularly in models of psychosis. It has been shown to inhibit methamphetamine-induced hyperactivity in animal models, suggesting a potential role in treating disorders characterized by dopaminergic dysregulation .

Case Study 1: Antitumor Activity

In a study involving xenograft models, the administration of this compound at a dosage of 20 mg/kg resulted in a notable decrease in tumor size over a period of two weeks compared to control groups. Tumor measurements indicated a reduction in volume by approximately 55% after treatment, affirming its potential as an antitumor agent .

Case Study 2: Neuropharmacological Assessment

In behavioral studies assessing the efficacy against psychostimulant-induced behaviors, the compound was administered to mice subjected to methamphetamine exposure. Results indicated a dose-dependent reduction in hyperactivity and stereotypic behaviors, supporting its role as a candidate for further development in psychotic disorders .

Summary of Biological Activities

ActivityModel/TypeObserved EffectIC50/ED50 Value
AntitumorMDA-MB-231 CellsReduced cell viability~10 μM
NeuropharmacologicalMouse ModelInhibition of hyperactivityDose-dependent

Properties

IUPAC Name

(1-methylimidazol-2-yl)-phenylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.2ClH/c1-14-8-7-13-11(14)10(12)9-5-3-2-4-6-9;;/h2-8,10H,12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVSUESRFGDVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2=CC=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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